molecular formula C8H13NO3 B172440 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one CAS No. 172090-55-0

1,4-Dioxa-8-azaspiro[4.6]undecan-9-one

Cat. No.: B172440
CAS No.: 172090-55-0
M. Wt: 171.19 g/mol
InChI Key: CVWBIIGVZBJDDC-UHFFFAOYSA-N
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Description

1,4-Dioxa-8-azaspiro[4.6]undecan-9-one: is a versatile small molecule scaffold with the molecular formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol . This compound is characterized by its unique spirocyclic structure, which includes both oxygen and nitrogen heteroatoms. It is primarily used in research and development as a building block for the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one can be synthesized through various synthetic routes. One common method involves the reaction of N-(2-hydroxyethyl)ethylenediamine with glycolic acid under acidic conditions to form the spirocyclic structure . The reaction typically requires heating and a suitable solvent such as toluene or ethanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while substitution reactions can produce a variety of alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as proteins or nucleic acids . The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways and processes .

Comparison with Similar Compounds

Comparison: 1,4-Dioxa-8-azaspiro[4.6]undecan-9-one is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural feature provides distinct chemical and biological properties compared to similar compounds. For example, the presence of the spirocyclic ring can enhance the compound’s stability and binding affinity to biological targets .

Properties

IUPAC Name

1,4-dioxa-9-azaspiro[4.6]undecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7-1-2-8(3-4-9-7)11-5-6-12-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWBIIGVZBJDDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNC1=O)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443341
Record name 1,4-dioxa-8-azaspiro[4.6]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172090-55-0
Record name 1,4-dioxa-8-azaspiro[4.6]undecan-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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